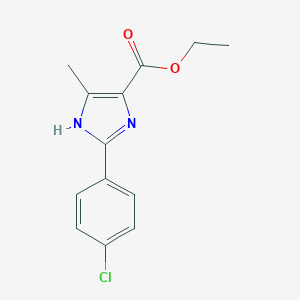

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde or ketone. In this case, 4-chlorobenzaldehyde is used.

Esterification: The resulting imidazole derivative is then subjected to esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The imidazole ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products include derivatives with different substituents on the phenyl ring.

Oxidation and Reduction: Various oxidized or reduced forms of the imidazole ring.

Hydrolysis: The corresponding carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry: It has shown promise as a scaffold for the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: It serves as a tool for studying various biological processes and pathways, particularly those involving imidazole-containing compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides: These compounds also contain a 4-chlorophenyl group but have a thiadiazole ring instead of an imidazole ring. They exhibit different biological activities and applications.

Phenoxy Acetamide Derivatives: These compounds have a phenoxy group and an acetamide moiety, showing distinct pharmacological properties compared to imidazole derivatives.

Biological Activity

Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Molecular Formula : C₉H₈ClN₃O₂

- Molecular Weight : 213.63 g/mol

- CAS Number : 51605-32-4

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethyl isocyanoacetate under controlled conditions. The process can be summarized as follows:

- Formation of Imidazole Ring : The initial reaction involves the cycloaddition of isocyanoacetate with an appropriate aniline derivative.

- Carboxylation : Subsequent steps involve the introduction of the carboxylate group to form the final product.

This method has been optimized for yield and purity, demonstrating significant improvements over previous synthetic routes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various strains of bacteria:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The results indicate that the compound has moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV. The compound was found to inhibit HIV integrase activity, which is crucial for viral replication:

| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |

|---|---|---|

| This compound | 52 | >200 |

| Control Compound (MUT101) | 90 | - |

The percentage inhibition indicates that while the compound shows promise, further optimization is necessary to enhance its efficacy and reduce cytotoxicity .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against clinical isolates of bacteria. It reported significant zones of inhibition, particularly against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial strains .

- Evaluation in HIV Models : Another study focused on the compound's role in inhibiting HIV integrase interactions. Results showed that it could disrupt critical viral processes, although it required further testing to assess its safety profile and therapeutic window .

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIESGPVHEATPDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445469 |

Source

|

| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187999-47-9 |

Source

|

| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.